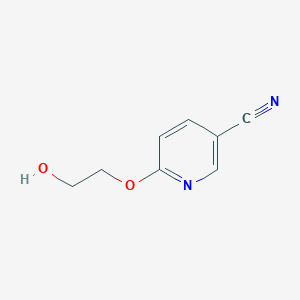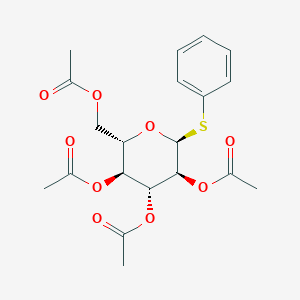![molecular formula C7H13NO B1486431 (3-Azabicyclo[3.1.1]heptan-1-il)metanol CAS No. 1172693-01-4](/img/structure/B1486431.png)
(3-Azabicyclo[3.1.1]heptan-1-il)metanol
Descripción general
Descripción
{3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound that contains a nitrogen atom within its structure
Aplicaciones Científicas De Investigación
{3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mecanismo De Acción
Target of Action
The primary target of (3-Azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in allergic reactions.
Mode of Action
The exact mode of action of (3-Azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .
Biochemical Pathways
The specific biochemical pathways affected by (3-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may be inferred that it could influence the histaminergic pathways involved in allergic reactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Azabicyclo[31The compound’s incorporation into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of (3-Azabicyclo[31Its incorporation into rupatidine led to a dramatic improvement in physicochemical properties , suggesting that it may enhance the drug’s efficacy.
Análisis Bioquímico
Biochemical Properties
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it can bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol to the target biomolecules .
Cellular Effects
The effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing downstream signaling pathways and cellular responses .
Molecular Mechanism
At the molecular level, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme. Furthermore, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Azabicyclo[3.1.1]heptan-1-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that prolonged exposure to (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
(3-Azabicyclo[3.1.1]heptan-1-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can influence metabolite levels by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carrier proteins, facilitating its uptake and accumulation in specific cellular compartments. Additionally, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can bind to intracellular proteins, influencing its localization and distribution within cells .
Subcellular Localization
The subcellular localization of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can affect its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to the compound. The reduction process is carried out under specific conditions that ensure the formation of the desired bicyclic structure .
Industrial Production Methods
While detailed industrial production methods for {3-azabicyclo[3.1.1]heptan-1-yl}methanol are not extensively documented, the scalable nature of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
{3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: Further reduction can modify the bicyclic structure.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the nitrogen atom.
Comparación Con Compuestos Similares
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol: This compound has a similar bicyclic structure but includes a phenyl group, which can alter its chemical properties and applications.
3-Substituted 6-Azabicyclo[3.1.1]heptanes:
Uniqueness
{3-azabicyclo[311]heptan-1-yl}methanol is unique due to its specific bicyclic structure with a nitrogen atom, which provides distinct chemical and biological properties
Propiedades
IUPAC Name |
3-azabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEAVVCHHFVNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)
![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)




![[1-(Ethoxymethyl)cyclopropyl]methanamine](/img/structure/B1486370.png)

